3,4-Dibromo-Mal-PEG8-t-butyl ester
Overview
Description
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with a dibromomaleimide moiety and a t-butyl ester group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms, while the t-butyl ester group can be removed under acidic conditions. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
It is known that the compound is used as aPEG linker in drug delivery systems . The PEG linker plays a crucial role in connecting the drug to a carrier molecule, enhancing the drug’s stability and bioavailability .
Mode of Action
The compound contains a dibromomaleimide moiety and a t-butyl ester group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms . This means it can form two bonds, potentially linking two different molecules together. The t-butyl ester group can be removed under acidic conditions , which could be useful in releasing a drug in specific environments within the body.
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of the compound in aqueous media , which could enhance its absorption and distribution within the body.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the t-butyl ester group in the compound can be removed under acidic conditions , suggesting that the compound’s action could be influenced by the pH of its environment. Furthermore, the hydrophilic PEG chain could enhance the compound’s solubility in aqueous environments , potentially affecting its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG8-t-butyl ester typically involves the following steps:
Formation of Dibromomaleimide: The dibromomaleimide moiety is synthesized by brominating maleimide using bromine in an appropriate solvent.
PEGylation: The PEG chain is attached to the dibromomaleimide through a nucleophilic substitution reaction.
Esterification: The t-butyl ester group is introduced by reacting the PEGylated dibromomaleimide with t-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of maleimide.
PEGylation in Reactors: Using industrial reactors for the PEGylation step.
Esterification in Batch Processes: Conducting esterification in batch processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-Mal-PEG8-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromomaleimide moiety can be substituted with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Thiols are commonly used nucleophiles for substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for the hydrolysis of the t-butyl ester group
Major Products
Thioether Derivatives: Formed from substitution reactions with thiols.
Carboxylic Acid Derivatives: Formed from the hydrolysis of the t-butyl ester group
Scientific Research Applications
3,4-Dibromo-Mal-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-Mal-PEG4-t-butyl ester: Similar structure but with a shorter PEG chain.
3,4-Dibromo-Mal-PEG2-t-butyl ester: Even shorter PEG chain, leading to different solubility and reactivity properties.
Uniqueness
3,4-Dibromo-Mal-PEG8-t-butyl ester is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media compared to its shorter-chain counterparts .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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